molecular formula C16H18NO5P B038648 Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate CAS No. 367508-01-8

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Cat. No. B038648
M. Wt: 335.29 g/mol
InChI Key: CFSFGLDTIDFDMT-UHFFFAOYSA-N
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Description

Phosphonate derivatives, such as diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, play a crucial role in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and functional group compatibility. These compounds are versatile intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of diphenyl phosphonate derivatives often involves the reaction of phosphites with appropriate chloro or bromo compounds. For example, Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, is synthesized by heating 2-chloro-N-methoxy-N-methylethanamide and triethylphosphite, showcasing the general approach to synthesizing these derivatives with high selectivity towards desired functional groups (Netz & Seidel, 1992).

Molecular Structure Analysis

Structural elucidation of phosphonate derivatives is crucial for understanding their reactivity and potential applications. X-ray crystallography and NMR spectroscopy are commonly employed techniques. For instance, the structural studies of (N-phenylthioureidoalkyl- and -aryl)phosphonates have provided insights into the molecular conformation, geometry around the phosphorus atoms, and hydrogen bonding patterns, which are pivotal in dictating the chemical behavior of these compounds (Chęcińska et al., 2004).

Chemical Reactions and Properties

Diphenyl phosphonate derivatives engage in a variety of chemical reactions, including condensation, hydrophosphonylation, and Wittig reactions, demonstrating their versatility as synthetic intermediates. For example, Ti(O-isoPr)4 catalyzed hydrophosphonylation of activated alkenes by diphenyl H-phosphonate illustrates the utility of these compounds in the selective synthesis of functionalized phosphonates (Yao, 2007).

Scientific Research Applications

Structural Analysis and Derivatives

  • Structural Insights : Investigations into the structures of derivatives of (N-phenylthioureidoalkyl)phosphonates reveal insights into molecular conformations and crystal packing, emphasizing the role of the thiourea moiety in enabling hydrogen bonds, which is crucial for understanding the chemical behavior and potential applications of these compounds in materials science and crystal engineering (Chęcińska et al., 2003).

Synthesis Techniques

  • Innovations in Synthesis : Research on amino acid phosphoramidate monoesters through H-phosphonate intermediates showcases advancements in synthesis techniques, providing a pathway for creating nucleoside analogs with potential applications in pharmaceuticals (C. J. Choy et al., 2006).
  • Polymer Functionalization : The synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] indicates the potential of diphenyl chlorophosphate in the development of proton-conducting membranes for fuel cells, illustrating the chemical's relevance in energy technologies (Allcock et al., 2002).
  • Methodological Advances : An improved method for synthesizing diphenyl α-(diethoxythiophosphorylamino)methylphosphonates underlines the chemical's utility in creating more efficient and mild conditions for chemical synthesis, which could impact various fields including medicinal chemistry and drug design (Miao et al., 2006).

Applications in Molecular Biology

  • Protein Bioconjugation : Studies on the stereochemical effect of diphenyl phosphonate moieties on chymotrypsin modification highlight the potential of these compounds in selective enzyme inhibition and protein engineering, providing insights valuable for drug discovery and molecular biology (Ono et al., 2016).

Antiviral Applications

  • Antiviral Compounds : The synthesis and evaluation of α-aminophosphonates containing 6-fluorobenzothiazole moiety demonstrate the potential antiviral activities of these compounds, indicating their significance in the development of new therapeutic agents against viruses like tobacco mosaic virus (TMV) and potato virus Y (PVY) (Xie et al., 2017).

properties

IUPAC Name

2-diphenoxyphosphoryl-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSFGLDTIDFDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476140
Record name Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

CAS RN

367508-01-8
Record name Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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